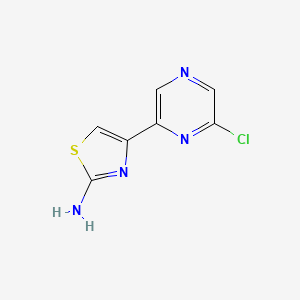
4-(6-Chloropyrazin-2-yl)thiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(6-Chloropyrazin-2-yl)thiazol-2-amine is an organic compound that belongs to the class of heterocyclic compounds. It features a thiazole ring fused with a pyrazine ring, with a chlorine atom attached to the pyrazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Chloropyrazin-2-yl)thiazol-2-amine typically involves the reaction of 2-chloropyrazine with thioamides under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the thioamide attacks the chloropyrazine, leading to the formation of the thiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions such as temperature, pressure, and solvent choice can enhance yield and purity. Additionally, purification steps like recrystallization or chromatography are employed to obtain the final product .
化学反応の分析
Types of Reactions
4-(6-Chloropyrazin-2-yl)thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other functional groups using appropriate reagents
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) or sodium borohydride in methanol.
Substitution: Sodium hydride in DMF or potassium carbonate in acetonitrile.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted thiazole derivatives depending on the substituent introduced.
科学的研究の応用
4-(6-Chloropyrazin-2-yl)thiazol-2-amine has diverse applications in scientific research:
作用機序
The mechanism of action of 4-(6-Chloropyrazin-2-yl)thiazol-2-amine involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. These interactions are crucial for its biological activities, including its anticancer and antimicrobial effects .
類似化合物との比較
Similar Compounds
- 4-(4-Chlorothiophen-2-yl)thiazol-2-amine
- 2-Amino-6-chloropyrazine
- Thiazole derivatives with various substituents
Uniqueness
4-(6-Chloropyrazin-2-yl)thiazol-2-amine is unique due to its specific structural features, such as the presence of both a pyrazine and thiazole ring, and the chlorine atom on the pyrazine ring. This unique structure contributes to its distinct chemical reactivity and biological activities compared to other similar compounds .
生物活性
4-(6-Chloropyrazin-2-yl)thiazol-2-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C8H6ClN3S. It features a thiazole ring fused with a chloropyrazine moiety, which contributes to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C8H6ClN3S |
| Molecular Weight | 201.67 g/mol |
| IUPAC Name | This compound |
| Physical State | Solid |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Studies suggest that it may function as an inhibitor of certain enzymes involved in inflammatory pathways and cellular signaling.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. In vitro assays have demonstrated that it can inhibit COX-2 with IC50 values comparable to established NSAIDs .
- Binding Affinity : Interaction studies indicate a high binding affinity for specific receptors, which may mediate its pharmacological effects. The presence of the chloropyrazine moiety enhances the compound's ability to form hydrogen bonds with active sites on target proteins.
Anti-inflammatory Activity
Research has highlighted the anti-inflammatory potential of this compound. In vitro studies using COX enzyme assays revealed that this compound effectively inhibits COX-1 and COX-2 enzymes, demonstrating a selectivity that could be beneficial for therapeutic applications in managing pain and inflammation.
Antimicrobial Activity
In addition to its anti-inflammatory properties, preliminary studies indicate that this compound exhibits antimicrobial activity against a range of bacterial strains. This suggests potential applications in treating infections, although further research is required to elucidate its efficacy and mechanism.
Case Studies
- In Vitro Analysis : A study conducted on various thiazole derivatives, including this compound, evaluated their anti-inflammatory effects using COX enzyme assays. The results indicated that this compound had significant inhibitory effects on COX enzymes, with IC50 values suggesting strong anti-inflammatory potential compared to standard drugs like celecoxib .
- Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding interactions between this compound and target proteins involved in inflammatory pathways. These studies have provided insights into the structural requirements for optimal binding and activity .
特性
分子式 |
C7H5ClN4S |
|---|---|
分子量 |
212.66 g/mol |
IUPAC名 |
4-(6-chloropyrazin-2-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C7H5ClN4S/c8-6-2-10-1-4(11-6)5-3-13-7(9)12-5/h1-3H,(H2,9,12) |
InChIキー |
BXQDQYHFTXIVSS-UHFFFAOYSA-N |
正規SMILES |
C1=C(N=C(C=N1)Cl)C2=CSC(=N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















